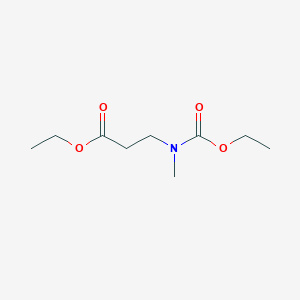

Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate

Description

Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate: is a chemical compound with the molecular formula C_9H_17NO_4. It is an ester derived from 3-((ethoxycarbonyl)(methyl)amino)propanoic acid and ethanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The compound can be synthesized through the esterification of 3-((ethoxycarbonyl)(methyl)amino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Amide Formation: Another method involves the reaction of ethyl chloroformate with methylaminoethanoic acid followed by esterification with ethanol.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is typically produced in a batch process where reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.

Continuous Process: For large-scale production, a continuous process may be employed where reactants are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

Oxidation: Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate can undergo oxidation to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester into the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

Substitution: Nucleophiles like ammonia (NH_3) or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: 3-((ethoxycarbonyl)(methyl)amino)propanoic acid.

Reduction: Ethyl 3-((methylamino)propanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Properties

IUPAC Name |

ethyl 3-[ethoxycarbonyl(methyl)amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-4-13-8(11)6-7-10(3)9(12)14-5-2/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUDLEXRPQWLER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: It is used in the development of drugs targeting specific metabolic pathways. Industry: The compound finds applications in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves the modulation of enzyme activity or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-aminopropanoate: Similar structure but lacks the ethoxycarbonyl group.

Ethyl 3-(methylamino)propanoate: Similar structure but lacks the ethoxycarbonyl group.

Ethyl 3-(ethoxycarbonyl)propanoate: Similar structure but lacks the methylamino group.

Uniqueness: Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate is unique due to the presence of both the ethoxycarbonyl and methylamino groups, which confer specific chemical properties and reactivity that are not found in the similar compounds listed above.

Biological Activity

Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate is a chemical compound with the molecular formula C₉H₁₇NO₄. It is primarily known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₇NO₄

- Molecular Weight : 189.24 g/mol

- CAS Number : 6315-60-2

The compound is synthesized through esterification reactions, typically involving 3-((ethoxycarbonyl)(methyl)amino)propanoic acid and ethanol, often using sulfuric acid as a catalyst.

Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate exhibits biological activity through its interaction with specific molecular targets, primarily modulating enzyme activities or inhibiting particular biochemical pathways. The exact mechanisms may vary based on the biological context in which the compound is utilized.

Enzyme Inhibition

Research indicates that this compound serves as a reagent in biochemical assays aimed at studying enzyme inhibition. Its structural characteristics allow it to interact with various enzymes, potentially affecting metabolic pathways.

Study on Thiazole Derivatives

A study published in MDPI explored thiazole-linked compounds, revealing their potential as anticancer agents. The research demonstrated that certain thiazole derivatives exhibited strong cytotoxic effects against various cancer cell lines, with IC₅₀ values significantly lower than standard treatments . This suggests that compounds like Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate could be further investigated for similar properties.

In Vitro Studies

Another study highlighted the synthesis of thiazole-bearing compounds that showed promise in inhibiting cancer cell proliferation. These findings underscore the importance of structural modifications in enhancing biological activity. Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate's structure could be a starting point for developing more potent analogs .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 189.24 g/mol |

| CAS Number | 6315-60-2 |

| Biological Activities | Enzyme inhibition |

| Potential Applications | Antimicrobial, Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.